An In-depth Technical Guide to 2-amino-5-(1H-pyrazol-1-yl)benzoic acid
An In-depth Technical Guide to 2-amino-5-(1H-pyrazol-1-yl)benzoic acid
Introduction
2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a multifaceted chemical compound that stands at the intersection of several key areas in organic and medicinal chemistry. Structurally, it is a derivative of anthranilic acid, a well-established pharmacophore, and features a pyrazole substituent. This unique combination of a benzoic acid, an aromatic amine, and a pyrazole ring system imparts a rich chemical character, making it a valuable building block for the synthesis of complex heterocyclic molecules.
The pyrazole nucleus is a prominent feature in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, aminobenzoic acid derivatives are known to possess significant therapeutic potential.[4] The strategic fusion of these two pharmacophores in a single molecule makes 2-amino-5-(1H-pyrazol-1-yl)benzoic acid a compound of considerable interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, grounded in established chemical principles and supported by relevant literature.
Chemical Identity and Structure
Core Structural Features
The molecule integrates three key functional groups which dictate its chemical behavior:
-
Carboxylic Acid Group (-COOH): Attached to the benzene ring, this group provides acidic properties and a key site for reactions such as esterification and amidation.
-
Amino Group (-NH₂): Positioned ortho to the carboxylic acid, this group is basic and can be readily acylated, alkylated, or diazotized. Its presence is crucial for forming various heterocyclic systems.
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, linked to the benzoic acid backbone via a C-N bond. The pyrazole moiety is known for its diverse biological activities and its ability to participate in hydrogen bonding and coordination chemistry.[5]
Chemical Structure Diagram
The structural representation of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is crucial for understanding its reactivity and intermolecular interactions.
Caption: Chemical structure of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid.
Key Identifiers
| Identifier | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N2C=CC=N2)N)C(=O)O |
| InChI Key | (Predicted) YFGYCEJABKNACN-UHFFFAOYSA-N |
| CAS Number | Not definitively assigned in public databases. Related structures like 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid have CAS 957509-90-9. |
Physicochemical Properties
While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structural analogues and functional groups.
| Property | Predicted Value / Observation | Justification |
| Appearance | Off-white to light brown crystalline solid | Similar to related aminobenzoic acids and pyrazole derivatives.[6] |
| Melting Point | >200 °C (with decomposition) | The presence of both acidic (carboxyl) and basic (amino) groups, along with the planar aromatic systems, allows for strong intermolecular hydrogen bonding and π-stacking, leading to a high melting point. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. Soluble in aqueous acid and base. | The molecule has both polar (amino, carboxyl) and non-polar (aromatic rings) regions. Its amphoteric nature allows it to dissolve in acidic solutions (protonation of the amino group) and basic solutions (deprotonation of the carboxylic acid). |
| pKa | pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Anilinium Ion) | The carboxylic acid pKa is expected to be slightly lower than benzoic acid (~4.2) due to the electron-withdrawing nature of the pyrazole ring. The amino group's basicity is similar to other substituted anilines. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen environments in the molecule. In a solvent like DMSO-d₆:
-
-COOH Proton: A very broad singlet, typically downfield (>12 ppm), which may exchange with D₂O.
-
-NH₂ Protons: A broad singlet around 5-6 ppm, which will also exchange with D₂O.
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Aromatic Protons (Benzoic Acid Ring): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 6.5-8.0 ppm. The proton ortho to the carboxyl group will be the most deshielded.
-
Pyrazole Ring Protons: Three protons. The proton at the C4 position will likely appear as a triplet around 6.5 ppm. The protons at the C3 and C5 positions will appear as doublets or multiplets further downfield, typically between 7.5 and 8.5 ppm.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:
-
Carbonyl Carbon (-C=O): The least shielded carbon, appearing around 165-170 ppm.
-
Aromatic Carbons: Signals for the six carbons of the benzoic acid ring and the three carbons of the pyrazole ring will appear in the typical aromatic region of 110-150 ppm. The carbons attached to nitrogen atoms (C2, C5 of the benzoic ring and C3, C5 of the pyrazole ring) will be significantly affected.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]
-
N-H Stretch (Amino Group): Two sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.[10][11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1670-1700 cm⁻¹. Conjugation with the aromatic ring shifts this to a lower wavenumber compared to an aliphatic carboxylic acid.[9]
-
C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic rings and the pyrazole C=N bond.
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for forming the N-aryl bond to the pyrazole ring is through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. A plausible route starts from a commercially available halogenated aminobenzoic acid.
Workflow: Synthesis of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid
Caption: Proposed Ullmann coupling synthesis workflow.
Experimental Protocol: Ullmann Condensation
This protocol is a representative, self-validating methodology for the synthesis.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromobenzoic acid (1.0 eq), 1H-pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The causality for using DMSO is its high boiling point and ability to dissolve the ionic intermediates. L-proline is a cost-effective and efficient ligand for this type of copper-catalyzed coupling.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (2-amino-5-bromobenzoic acid) and the appearance of a new, more polar spot indicates product formation. The reaction is deemed complete when the starting material is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 3-4 with 1M HCl. This step protonates the carboxylate, causing the product to precipitate.
-
Collect the crude solid by vacuum filtration and wash with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product. The choice of recrystallization ensures the removal of soluble impurities and results in a crystalline, high-purity final compound.
-
-
Final Validation:
-
Dry the purified solid under vacuum.
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR) and by measuring its melting point.
-
Applications and Biological Relevance
The true value of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications.[6]
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain pyrazole or anthranilic acid motifs. The title compound is a logical starting point for synthesizing novel NSAIDs.[3][6]
-
Antimicrobial Agents: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the amino and carboxylic acid groups allows for further derivatization to optimize antimicrobial activity against various pathogens.[1][12]
-
Kinase Inhibitors: The 2-aminopyridine scaffold, which is structurally related, is a known "hinge-binding" motif in many kinase inhibitors used in oncology. The aminobenzoic acid core can be used to develop inhibitors targeting specific kinases involved in disease pathways.[4]
-
Material Science: The compound can serve as a ligand in coordination chemistry to create novel metal-organic frameworks (MOFs) or catalysts with unique electronic and structural properties.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, related aminobenzoic acids and pyrazoles may cause skin and eye irritation. A full Safety Data Sheet (SDS) should be consulted before use.
References
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available from: [Link]
-
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Available from: [Link]
-
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available from: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]
-
Alam, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available from: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available from: [Link]
-
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. Available from: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. Available from: [Link]
-
2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC. Available from: [Link]
-
[BMIM][OH]-Mediated One-Pot Synthesis of 2-Amino-5-oxo-4-(1H-pyrazol-5-yl)-5H-chromeno[4,3-b]pyridine-3-carbonitriles as Potential Anticancer Agents. Crossref. Available from: [Link]
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available from: [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. Available from: [Link]
-
Synthesis and biological activity of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives. Journal of Kufa for Chemical Sciences. Available from: [Link]
-
Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. ResearchGate. Available from: [Link]
-
2-Amino-5-chloropyridine–benzoic acid (1/1). PMC. Available from: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. connectjournals.com [connectjournals.com]
- 8. jocpr.com [jocpr.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
